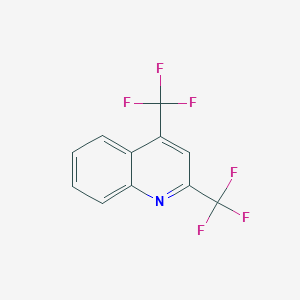

2,4-Bis(trifluoromethyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,4-Bis(trifluoromethyl)quinoline” is a chemical compound with the formula C11H5F6N . It is a key intermediate in the synthesis of quinoline derivatives .

Synthesis Analysis

The synthesis of “2,4-Bis(trifluoromethyl)quinoline” and its derivatives often involves multicomponent reactions . For instance, a series of 2-((4-fluorophenyl)thio)quinoline linked (bis)-trifluoromethyl substituted N-arylquinolone derivatives have been synthesized via a one-pot multicomponent reaction .

Molecular Structure Analysis

The molecular structure of “2,4-Bis(trifluoromethyl)quinoline” has been established through X-ray crystal structure analysis . It crystallizes in the monoclinic space group P21/c with cell parameters a = 16.678(2)Å, b = 17.492(7)Å, c = 8.286(4)Å, β = 97.50(2), V = 2396.5(16)Å3 and Z = 4 .

Chemical Reactions Analysis

“2,4-Bis(trifluoromethyl)quinoline” and its derivatives are involved in various chemical reactions. For example, the reactions of α-naphthylamine with 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene lead to the formation of 2-amino-4,4-bis(trifluoromethyl)-3-cyano-1,4-dihydrobenzo[h]quinoline .

Physical And Chemical Properties Analysis

“2,4-Bis(trifluoromethyl)quinoline” is a solid substance with an off-white appearance . Its melting point ranges from 62.5 - 64.7 °C .

Applications De Recherche Scientifique

- Fluorinated quinolines, including 2,4-bis(trifluoromethyl)quinoline, exhibit a broad spectrum of antibacterial activity . Researchers have investigated their potential as novel antibiotics, particularly against both Gram-positive and Gram-negative bacterial strains.

- Some synthetic quinolines, including fluorinated derivatives, have demonstrated antineoplastic activity. These compounds inhibit enzymes and show promise in treating cancer . Further studies could explore the specific effects of 2,4-bis(trifluoromethyl)quinoline on cancer cells.

- Flosequinan, a drug derived from the quinoline skeleton, belongs to a new generation of heart disease medications. Investigating the potential of 2,4-bis(trifluoromethyl)quinoline in this context could yield valuable insights .

- Fluorinated quinolines have applications in materials science. They contribute to the development of liquid crystals and other functional materials . Researchers might explore the role of 2,4-bis(trifluoromethyl)quinoline in this field.

- In vitro studies have evaluated the trichomonacidal activity of 2,8-bis(trifluoromethyl)-quinoline diamine derivatives . Investigating similar properties for 2,4-bis(trifluoromethyl)quinoline could provide insights into its potential as an antiparasitic agent.

Antibacterial Activity

Antineoplastic Properties

Heart Disease Treatment

Liquid Crystals and Materials Science

Trichomonacidal Activity

Mécanisme D'action

Target of Action

Similar compounds such as mefloquine, which also contain a quinoline structure, have been shown to target plasmodium species, the parasites responsible for malaria

Mode of Action

It has been suggested that similar compounds inhibit the growth of certain parasites, such as trichomonas vaginalis . This inhibition is thought to occur through the production of reactive oxygen species and lipid peroxidation

Biochemical Pathways

It has been suggested that similar compounds may interfere with the redox homeostasis of parasites, leading to oxidative stress . This can result in damage to the parasite’s cellular structures and ultimately lead to cell death .

Result of Action

It has been suggested that similar compounds can cause oxidative stress in parasites, leading to cell death

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2,4-bis(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6N/c12-10(13,14)7-5-9(11(15,16)17)18-8-4-2-1-3-6(7)8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZCBCPFRDLHEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(trifluoromethyl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714939.png)

![3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2714940.png)

![2-(3-fluoro-4-methylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2714941.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2714944.png)

![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2714951.png)

![ethyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2714953.png)

![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2714955.png)

![2,4-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2714956.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2714957.png)